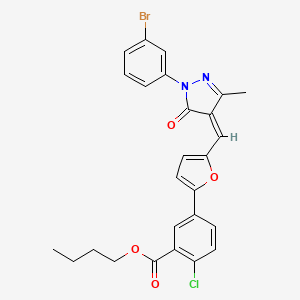![molecular formula C20H17ClN2O4 B11693301 5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({4-[(4-Chlorophényl)méthoxy]phényl}méthylidène)-1,3-diméthyl-1,3-diazinane-2,4,6-trione est un composé organique complexe avec une structure unique qui comprend un groupe chlorophényle, un groupe méthoxyphényle et un noyau de diazinane trione.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de 5-({4-[(4-Chlorophényl)méthoxy]phényl}méthylidène)-1,3-diméthyl-1,3-diazinane-2,4,6-trione implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Une méthode courante implique la condensation de 4-chlorobenzaldéhyde avec de la 4-méthoxybenzylamine pour former un intermédiaire imine. Cet intermédiaire est ensuite mis à réagir avec de l'acide 1,3-diméthylbarbiturique en milieu acide pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de mesures de contrôle qualité strictes pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
5-({4-[(4-Chlorophényl)méthoxy]phényl}méthylidène)-1,3-diméthyl-1,3-diazinane-2,4,6-trione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur de palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chlorophényle, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone.
Substitution : Hydroxyde de sodium ou d'autres bases fortes pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de divers dérivés phényliques substitués.
4. Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, des dérivés de ce composé sont étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques ou modulateurs de récepteurs. Ces études visent à développer de nouveaux agents thérapeutiques pour diverses maladies.
Médecine
En chimie médicinale, ce composé et ses dérivés sont étudiés pour leur potentiel en tant qu'agents anti-inflammatoires, anticancéreux et antimicrobiens. La présence des groupes chlorophényle et méthoxyphényle contribue à son activité biologique.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux avancés, y compris les polymères et les revêtements. Sa stabilité et sa réactivité en font un composé adapté à diverses applications.
5. Mécanisme d'action
Le mécanisme d'action de 5-({4-[(4-Chlorophényl)méthoxy]phényl}méthylidène)-1,3-diméthyl-1,3-diazinane-2,4,6-trione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction des récepteurs en interagissant avec les sites de liaison. Ces interactions conduisent à des changements dans les processus cellulaires et les réponses biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The presence of the chlorophenyl and methoxyphenyl groups contributes to its biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Méthoxyphénylacétonitrile
- 4-Méthoxyphényl isocyanate
- 2-({4-hydroxy-5-méthoxy-3-[(4-méthyl-1]
Unicité
Comparé à des composés similaires, 5-({4-[(4-Chlorophényl)méthoxy]phényl}méthylidène)-1,3-diméthyl-1,3-diazinane-2,4,6-trione se distingue par sa combinaison unique de groupes fonctionnels. La présence à la fois de groupes chlorophényle et méthoxyphényle, ainsi que du noyau de diazinane trione, confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C20H17ClN2O4 |
|---|---|
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17ClN2O4/c1-22-18(24)17(19(25)23(2)20(22)26)11-13-5-9-16(10-6-13)27-12-14-3-7-15(21)8-4-14/h3-11H,12H2,1-2H3 |
Clé InChI |
SMHQHTZMWWDKLA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11693299.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
